1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid
CAS No.:
Cat. No.: VC14658524
Molecular Formula: C11H7Cl2N3O4
Molecular Weight: 316.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H7Cl2N3O4 |
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Molecular Weight | 316.09 g/mol |
IUPAC Name | 2-[(2,6-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C11H7Cl2N3O4/c12-7-2-1-3-8(13)6(7)5-15-9(11(17)18)4-10(14-15)16(19)20/h1-4H,5H2,(H,17,18) |
Standard InChI Key | OMLKYHYGGGAPKV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name is 2-[(2,6-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid, reflecting its substitution pattern. Key structural features include:
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A 2,6-dichlorobenzyl group attached to the pyrazole ring’s nitrogen atom.
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A nitro group at the 3-position of the pyrazole core.
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A carboxylic acid at the 5-position, enabling hydrogen bonding and salt formation.
Molecular Properties Table
Property | Value |
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Molecular Formula | |
Molecular Weight | 316.09 g/mol |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)CN2C(=CC(=N2)N+[O-])C(=O)O)Cl |
InChI Key | OMLKYHYGGGAPKV-UHFFFAOYSA-N |
XLogP3-AA (Predicted) | 2.7 |
The dichlorobenzyl moiety enhances lipophilicity, facilitating membrane permeability, while the nitro and carboxylic acid groups introduce polarity, balancing solubility.
Synthesis Methods and Optimization
Multi-Step Organic Synthesis
The synthesis typically involves:
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Formation of the Pyrazole Core: Cyclization of hydrazine derivatives with β-keto esters or diketones under acidic conditions.
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Benzylation: Introduction of the 2,6-dichlorobenzyl group via nucleophilic substitution or Friedel-Crafts alkylation .
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Nitration: Electrophilic nitration using nitric acid-sulfuric acid mixtures at controlled temperatures (0–5°C).
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Oxidation: Conversion of a methyl or hydroxymethyl group to the carboxylic acid using potassium permanganate or Jones reagent .
Critical Reaction Parameters
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Temperature Control: Nitration and oxidation steps require precise thermal management to avoid byproducts.
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Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity and yield .
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Purification: Column chromatography or recrystallization from ethanol-water mixtures achieves >95% purity .
Biological Activities and Mechanisms
Insecticidal Activity
Pyrazole-5-carboxylic acid derivatives exhibit lethality against Aphis fabae (black bean aphid), with mortality rates up to 85.7% at 12.5 mg/L . Structural analogs with thiazole or oxazole rings show enhanced activity, suggesting that 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid could be optimized for agrochemical use .
Enzyme Inhibition
The carboxylic acid group chelates metal ions in enzyme active sites, inhibiting:
Applications in Medicinal and Agrochemical Research
Therapeutic Candidate Development
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Anticancer Agents: Derivatives inhibit HeLa cell proliferation with an IC of 18.3 µM, inducing apoptosis via caspase-3 activation.
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Anti-Inflammatory Drugs: Reduces paw edema in murine models by 62% at 10 mg/kg, outperforming ibuprofen.
Agrochemical Formulations
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Insect Growth Regulators: Disrupts chitin synthesis in Tribolium castaneum larvae, leading to 70% mortality at 50 ppm .
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Herbicide Synergists: Enhances glyphosate efficacy by 40% in Amaranthus retroflexus through EPSP synthase inhibition .
Comparative Analysis with Structural Analogs
Activity vs. Substituent Effects
Compound | Substituents | Biological Activity |
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7h | 4-Chloro, oxazole ring | 85.7% aphid mortality |
7m | 4-Chloro, difluorophenyl | 73.2% aphid mortality |
VC14658524 | 3-Nitro, carboxylic acid | COX-2 inhibition () |
The 2,6-dichlorobenzyl group in VC14658524 improves target specificity compared to simpler benzyl analogs, reducing off-target effects in mammalian cells .
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